molecular formula C29H34FN3O5 B12399889 APJ receptor agonist 6

APJ receptor agonist 6

Cat. No.: B12399889
M. Wt: 523.6 g/mol
InChI Key: CPULTTQFADDSLA-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APJ receptor agonist 6 is a compound that targets the apelin receptor (APJ), a G protein-coupled receptor involved in various physiological processes. This receptor is activated by endogenous ligands such as apelin and elabela, playing a significant role in cardiovascular function, fluid homeostasis, and energy metabolism .

Preparation Methods

The synthesis of APJ receptor agonist 6 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

APJ receptor agonist 6 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

APJ receptor agonist 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of G protein-coupled receptors.

    Biology: Investigated for its role in regulating cardiovascular function, fluid homeostasis, and energy metabolism.

    Medicine: Explored as a potential therapeutic agent for conditions such as heart failure, hypertension, and metabolic disorders.

    Industry: Utilized in the development of new drugs targeting the apelin receptor

Mechanism of Action

APJ receptor agonist 6 exerts its effects by binding to the apelin receptor (APJ) and activating downstream signaling pathways. This activation involves the recruitment of G proteins, leading to the activation of various intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway and the protein kinase B (Akt) pathway. These pathways regulate processes like cardiac contractility, fluid balance, and energy metabolism .

Comparison with Similar Compounds

APJ receptor agonist 6 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the apelin receptor. Similar compounds include:

These compounds share structural similarities but differ in their pharmacokinetic properties and therapeutic potential.

Properties

Molecular Formula

C29H34FN3O5

Molecular Weight

523.6 g/mol

IUPAC Name

(3S)-5-cyclohexyl-3-[[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C29H34FN3O5/c1-37-25-9-6-10-26(38-2)28(25)24-18-23(32-33(24)22-15-12-20(30)13-16-22)29(36)31-21(17-27(34)35)14-11-19-7-4-3-5-8-19/h6,9-10,12-13,15-16,18-19,21H,3-5,7-8,11,14,17H2,1-2H3,(H,31,36)(H,34,35)/t21-/m0/s1

InChI Key

CPULTTQFADDSLA-NRFANRHFSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC(CCC4CCCCC4)CC(=O)O

Origin of Product

United States

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